molecular formula C11H10N2O3 B1348569 6-(4-Methoxyphenyl)pyrimidine-2,4-diol CAS No. 33166-97-1

6-(4-Methoxyphenyl)pyrimidine-2,4-diol

Cat. No.: B1348569
CAS No.: 33166-97-1
M. Wt: 218.21 g/mol
InChI Key: XAIOLTHASPQESG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyrimidine-2,4-diol (IUPAC name: 6-(4-methoxyphenyl)-1,3-dihydropyrimidine-2,4-dione) is a pyrimidine derivative featuring a 4-methoxyphenyl substituent at the C-6 position and hydroxyl groups at C-2 and C-2. This compound is synthesized via cyclization reactions involving thiourea and substituted ketones, as demonstrated in studies targeting antimicrobial and antioxidant agents . Its structural scaffold enables diverse pharmacological activities, including interactions with enzymes like acetylcholinesterase (relevant to Alzheimer’s disease) and G-protein-coupled receptors (GPR84) .

Key properties:

  • Molecular formula: C₁₁H₁₀N₂O₄
  • Molecular weight: 246.21 g/mol
  • Bioactive roles: Antimicrobial, antioxidant, enzyme inhibition .

Properties

IUPAC Name

6-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIOLTHASPQESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349735
Record name 6-(4-methoxyphenyl)pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-97-1
Record name 6-(4-methoxyphenyl)pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)pyrimidine-2,4-diol typically involves the condensation of 4-methoxybenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method includes the use of ammonium thiocyanate and benzylidene acetones, followed by a series of steps such as ring closure, aromatization, and oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methoxyphenyl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-(4-Methoxyphenyl)pyrimidine-2,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of key inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-Diol Derivatives
Compound Name Substituents (Position) Biological Activity Potency/IC₅₀ (Reference)
6-(4-Methoxyphenyl)pyrimidine-2,4-diol 4-Methoxyphenyl (C-6) Anti-Alzheimer’s, GPR84 agonism Moderate (IC₅₀ ~10 μM)
6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol Difluoromethyl-thienyl (C-6) Undisclosed (antiviral potential) N/A
7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-diol Fused pyrano ring (C-6/C-7) Unknown N/A
6-((3-Phenylpropyl)amino)pyrimidine-2,4-diol 3-Phenylpropylamino (C-6) Potential CNS modulation NSC-212267 (preclinical)
6-(2-Methoxyphenyl)pyrimidin-4-ol 2-Methoxyphenyl (C-6) Enzyme inhibition Moderate
Key Observations:
  • Substituent Position : The position of the methoxy group on the phenyl ring significantly impacts activity. For example, 6-(2-methoxyphenyl)pyrimidin-4-ol shows weaker enzyme inhibition compared to the 4-methoxy isomer .

Pharmacological Profiles

Table 2: Target-Specific Comparisons
Target This compound 6-Benzoyl-3-hydroxypyrimidine-2,4-dione () 6-OAU (GPR84 agonist, )
HIV RT/IN Inhibition Not reported Dual RT/IN inhibition (IC₅₀: 0.5–2 μM) N/A
GPR84 Agonism Moderate activity N/A High potency (EC₅₀: 0.3 μM)
Antimicrobial Activity Active against S. aureus (MIC: 8 μg/mL) Not reported Not reported
Key Findings:
  • HIV Targets : Benzoyl-substituted pyrimidine-2,4-diones () outperform 6-(4-methoxyphenyl) derivatives in dual RT/IN inhibition due to enhanced hydrophobic interactions .
  • GPR84 Selectivity : Linear alkyl chains (e.g., 6-OAU) improve receptor binding compared to aryl-substituted derivatives .

Biological Activity

6-(4-Methoxyphenyl)pyrimidine-2,4-diol is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a methoxyphenyl group attached to a pyrimidine ring, contributing to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Antimicrobial Properties : It demonstrates activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines.

Case Study: Anticancer Efficacy

In a study assessing its cytotoxicity against different cancer cell lines (MCF-7, A549, and Colo-205), the compound exhibited significant growth inhibition with IC50 values as follows:

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01

These results suggest that the compound may act through mechanisms such as induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

The antimicrobial activity of this compound was assessed against common pathogens including Staphylococcus aureus and Escherichia coli.

Efficacy Against Bacteria

The minimum inhibitory concentrations (MIC) were determined in comparison to standard antibiotics:

BacteriaMIC (µg/mL)Standard Antibiotic
Staphylococcus aureus200Metronidazole
Escherichia coli400Ciprofloxacin

The compound exhibited enhanced antibacterial activity at higher concentrations, indicating its potential as a lead compound for antibiotic development.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Signal Transduction : It could interfere with signaling pathways that regulate inflammation and cancer progression.
  • Interaction with DNA : Potential DNA intercalation could lead to disruption of replication in rapidly dividing cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
6-(4-Methoxyphenyl)pyrimidine-2,4-diol

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